molecular formula C17H23ClN2O3 B12768730 7-Chloro-3-isopropyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester CAS No. 258849-99-9

7-Chloro-3-isopropyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester

Cat. No.: B12768730
CAS No.: 258849-99-9
M. Wt: 338.8 g/mol
InChI Key: HEECRYHEYZRIPN-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzodiazepines, which are heterocyclic organic compounds containing a diazepine ring fused to a benzene ring. Specifically, it features a tetrahydro-1,4-benzodiazepine core with a chloro substituent at position 7 and an isopropyl group at position 3. The tert-butyl ester functional group is attached to the carboxylic acid moiety. Its chemical formula is C17H20ClN3O3.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following key transformations:

    Formation of the Benzodiazepine Core: Starting from appropriate precursors, the benzodiazepine core is constructed through cyclization reactions.

    Chlorination: The chloro substituent is introduced at position 7 using chlorinating agents.

    Isopropyl Group Addition: The isopropyl group is added at position 3 via suitable reagents.

    Esterification: Finally, the tert-butyl ester is formed by reacting the carboxylic acid with tert-butanol.

Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Specific details may vary based on proprietary processes employed by manufacturers.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group or other functional groups may occur.

    Substitution: Substitution reactions at the chloro or other reactive positions are possible.

Common Reagents and Conditions:

    Chlorination: Chlorine or chlorinating agents (e.g., thionyl chloride).

    Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

    Esterification: Acid-catalyzed esterification with tert-butanol.

Major Products: The major products depend on the specific reaction conditions and the substituents present. Oxidation may yield carboxylic acid derivatives, while reduction could lead to corresponding amines.

Scientific Research Applications

    Medicine: Benzodiazepines, including this compound, have been extensively studied for their anxiolytic, sedative, and anticonvulsant properties.

    Neuroscience: Research explores their effects on GABA receptors and neurotransmitter modulation.

    Chemical Biology: Benzodiazepines serve as valuable tools for studying receptor-ligand interactions.

Mechanism of Action

The compound enhances inhibitory neurotransmission by binding to GABAA receptors, leading to increased chloride ion influx and neuronal hyperpolarization. This results in sedative and anxiolytic effects.

Properties

CAS No.

258849-99-9

Molecular Formula

C17H23ClN2O3

Molecular Weight

338.8 g/mol

IUPAC Name

tert-butyl 7-chloro-2-oxo-3-propan-2-yl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate

InChI

InChI=1S/C17H23ClN2O3/c1-10(2)14-15(21)19-13-7-6-12(18)8-11(13)9-20(14)16(22)23-17(3,4)5/h6-8,10,14H,9H2,1-5H3,(H,19,21)

InChI Key

HEECRYHEYZRIPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)Cl

Origin of Product

United States

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